molecular formula C28H20FN3O2 B11522397 1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11522397
M. Wt: 449.5 g/mol
InChI Key: SHBSECZDPRPYCH-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Catalysts such as Brønsted acids (e.g., acetic acid) or metal nanoparticles (e.g., cerium oxide) are often used to facilitate these reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and phenyl groups enhance its binding affinity, allowing it to modulate specific biochemical pathways. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds and quinazoline derivatives:

Properties

Molecular Formula

C28H20FN3O2

Molecular Weight

449.5 g/mol

IUPAC Name

1'-[(2-fluorophenyl)methyl]-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C28H20FN3O2/c29-23-15-7-4-10-19(23)18-31-25-17-9-6-14-22(25)28(27(31)34)30-24-16-8-5-13-21(24)26(33)32(28)20-11-2-1-3-12-20/h1-17,30H,18H2

InChI Key

SHBSECZDPRPYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F

Origin of Product

United States

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